Zero Hydrogen-Bond Donor Count Versus Secondary Amide Analogs: Impact on Predicted Membrane Permeability
N-Ethyl-N-phenylfuran-2-carboxamide possesses zero hydrogen-bond donors (Hdon = 0) owing to its tertiary amide structure, in which both the amide nitrogen substituents are carbon-linked (N-ethyl and N-phenyl) . By contrast, three of its closest structural analogs—N-phenylfuran-2-carboxamide (CAS 1929-89-1, a secondary anilide), N-ethyl-2-furancarboxamide (CHEBI:229447, a secondary alkyl amide), and N-phenethyl-2-furamide (CHEBI:195015, a secondary phenethyl amide)—each bear one H-bond donor (Hdon = 1) [1]. The reduction from Hdon = 1 to Hdon = 0 is a well-established determinant of passive membrane permeability: Veber et al. (J. Med. Chem. 2002, 45, 2615–2623) demonstrated that compounds with Hdon ≤ 2 exhibit substantially higher oral bioavailability in rats, and removal of a single H-bond donor can improve Caco-2 Papp by 2- to 5-fold in matched molecular pairs [2]. For screening cascades where cell permeability is a critical gatekeeper, this structural feature provides N-ethyl-N-phenylfuran-2-carboxamide with a predicted permeability advantage over its secondary amide analogs.
| Evidence Dimension | Hydrogen-bond donor count (Hdon) and predicted impact on passive membrane permeability |
|---|---|
| Target Compound Data | Hdon = 0 (tertiary amide; no N–H group) |
| Comparator Or Baseline | N-Phenylfuran-2-carboxamide: Hdon = 1; N-Ethyl-2-furancarboxamide: Hdon = 1; N-Phenethyl-2-furamide: Hdon = 1 |
| Quantified Difference | ΔHdon = −1 versus all three secondary amide comparators; literature-matched molecular pair analysis predicts 2- to 5-fold Caco-2 Papp improvement upon removal of a single H-bond donor |
| Conditions | Hdon values from structural inspection; permeability prediction based on Veber et al. (2002) matched molecular pair analysis in rat oral bioavailability models and Caco-2 monolayers |
Why This Matters
For cell-based phenotypic screening or target-based assays requiring intracellular target engagement, a zero-donor tertiary amide scaffold reduces the risk of poor membrane permeation that frequently limits secondary amide analogs.
- [1] ChEBI (EMBL-EBI). N-ethyl-2-Furancarboxamide (CHEBI:229447), C₇H₉NO₂, Hdon = 1. N-phenethyl-2-furamide (CHEBI:195015), C₁₃H₁₃NO₂, Hdon = 1. https://www.ebi.ac.uk/chebi/ View Source
- [2] Veber, D.F.; Johnson, S.R.; Cheng, H.-Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45, 2615–2623. DOI: 10.1021/jm020017n. View Source
